molecular formula C25H20FN3O B2482226 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866345-17-7

3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2482226
CAS No.: 866345-17-7
M. Wt: 397.453
InChI Key: HYNJXEQOEHEPQI-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzyl group, and a methyl group attached to a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazoloquinoline core, followed by the introduction of the fluorophenyl and methoxybenzyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorophenyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted pyrazoloquinolines with diverse chemical properties.

Scientific Research Applications

3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    3-(3-fluorophenyl)-N-(4-methoxybenzyl)-2-propenamide: This compound shares similar functional groups but differs in its core structure.

    2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: Another fluorophenyl-containing quinoline derivative with distinct chemical properties.

Uniqueness

3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups and the pyrazoloquinoline core

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-16-3-12-23-21(13-16)25-22(24(27-28-25)18-6-8-19(26)9-7-18)15-29(23)14-17-4-10-20(30-2)11-5-17/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNJXEQOEHEPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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